molecular formula C15H19N7O2 B11256455 2-(4-methylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine

2-(4-methylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine

Cat. No.: B11256455
M. Wt: 329.36 g/mol
InChI Key: ASWMWKJHOVHVKZ-UHFFFAOYSA-N
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Description

2-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a nitro group, and a phenyl group attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki coupling reaction between a bromopyrimidine intermediate and a phenylboronic acid in the presence of a palladium catalyst.

    Incorporation of the Piperazine Ring: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyrimidine core with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The phenyl group can be further functionalized through coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, bases such as sodium hydride or potassium carbonate.

    Coupling Reactions: Palladium catalysts, boronic acids, or halides.

Major Products Formed

    Reduction of Nitro Group: Formation of 2-(4-METHYLPIPERAZIN-1-YL)-5-AMINO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE.

    Substitution Reactions: Formation of various substituted piperazine derivatives.

    Coupling Reactions: Formation of biaryl or aryl-heteroaryl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and survival . Additionally, it can modulate the activity of neurotransmitter receptors, affecting neuronal signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H19N7O2

Molecular Weight

329.36 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-nitro-4-N-phenylpyrimidine-4,6-diamine

InChI

InChI=1S/C15H19N7O2/c1-20-7-9-21(10-8-20)15-18-13(16)12(22(23)24)14(19-15)17-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H3,16,17,18,19)

InChI Key

ASWMWKJHOVHVKZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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